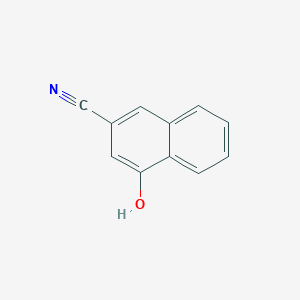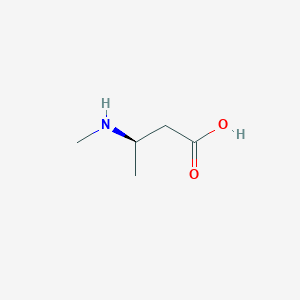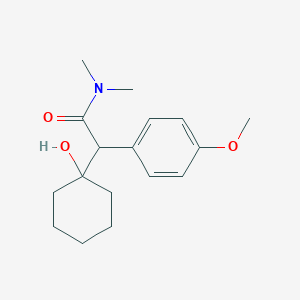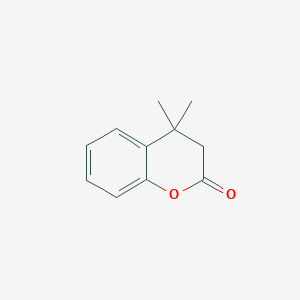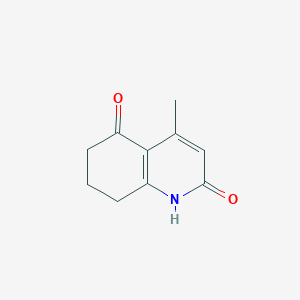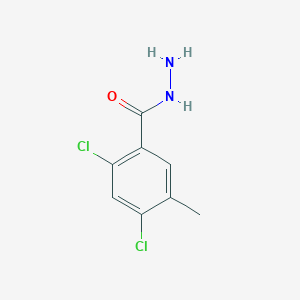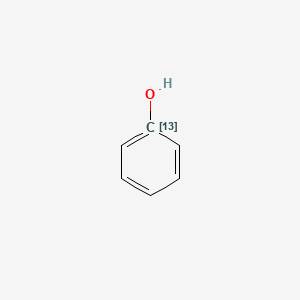
(3-Chlorophenyl)diphenylmethanol
Overview
Description
(3-Chlorophenyl)diphenylmethanol: is an organic compound characterized by its unique structural framework, which incorporates a chlorophenyl ring linked to a diphenylmethanol moiety. This structure bestows the molecule with distinctive chemical properties and reactivities, making it an invaluable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One of the primary methods for synthesizing diphenylmethanol derivatives involves the Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina. This method enables the selective synthesis of diphenylmethanol derivatives with simple procedures, without expensive reagents and apparatuses.
Grignard Reaction: Another common method involves the Grignard reaction between phenylmagnesium bromide and benzaldehyde. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of (3-Chlorophenyl)diphenylmethanol often employs the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The use of recyclable alumina as a catalyst further enhances the sustainability of this method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chlorophenyl)diphenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: (3-Chlorophenyl)diphenylmethanol is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules .
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals, including antihistamines and central nervous system stimulants .
Industry: In the industrial sector, this compound is employed in the manufacture of perfumes and other fine chemicals .
Mechanism of Action
The mechanism by which (3-Chlorophenyl)diphenylmethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may interact with histamine receptors to exert antihistamine effects . The presence of the chlorophenyl ring and the diphenylmethanol moiety allows for various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Diphenylmethanol: Lacks the chlorophenyl ring, resulting in different reactivity and applications.
(2-Chlorophenyl)diphenylmethanol: Similar structure but with the chlorine atom in a different position, affecting its chemical properties and reactivity.
Uniqueness: (3-Chlorophenyl)diphenylmethanol’s unique structure, with the chlorine atom in the meta position, imparts distinctive chemical properties that differentiate it from other similar compounds. This positional difference influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(3-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-7-12-17(14-18)19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDONZIYFYBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


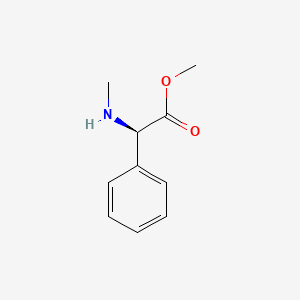
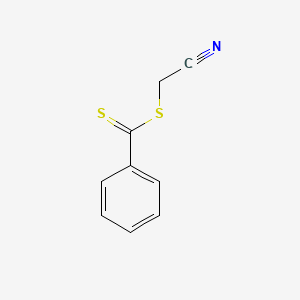
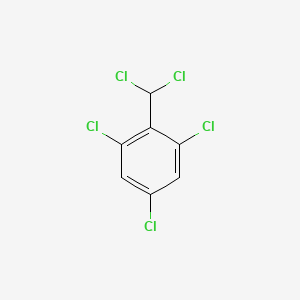

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
![3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B3326879.png)
